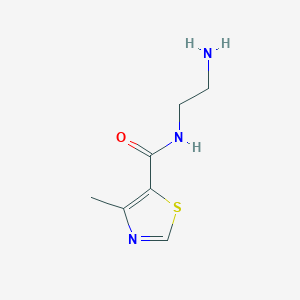

N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C7H11N3OS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C7H11N3OS/c1-5-6(12-4-10-5)7(11)9-3-2-8/h4H,2-3,8H2,1H3,(H,9,11) |

InChI Key |

MDFBUQRUEOBRSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Thiourea Cyclization Route with Halogenated Precursors

One of the well-established methods for preparing 2-amino-thiazole-5-carboxamide derivatives involves the halogenation of β-ethoxyacrylamides followed by cyclization with thiourea under acidic conditions. This method was described in a patent (US7408069B2) and related literature, where the key steps include:

- Halogenation of an acrylamide intermediate using N-bromosuccinimide (NBS) or other halogenating agents in solvents such as dioxane or water mixtures.

- Subsequent cyclization with thiourea in acidic media (e.g., hydrochloric acid) to form the thiazole ring.

- Amide bond formation by coupling the thiazole-5-carboxylic acid or its derivatives with the appropriate amine, such as 2-aminoethylamine, using peptide coupling agents or acid chlorides.

This approach benefits from mild reaction conditions and avoids the need for protecting groups on the amino functionalities during ring closure. The acidic medium can be provided by formic acid, acetic acid, propionic acid, or trifluoroacetic acid, with hydrochloric acid being preferred for cyclization.

Solid-Phase Synthesis Approach

A modern approach involves solid-phase synthesis, where the thiazole ring is constructed on a polymer support resin. The process typically includes:

- Reductive amination of a formyl-functionalized resin to attach the aminoethyl group.

- Dehydrative cyclization of a thiourea intermediate with α-bromoketones in the presence of DMF to form the 2-amino-5-carboxylate thiazole on resin.

- Coupling with various amines, including 2-aminoethylamine, to form the carboxamide.

- Cleavage from the resin using trifluoroacetic acid (TFA) and dichloromethane (DCM) to yield the free compound.

This method allows rapid generation of compound libraries and is suitable for drug discovery due to ease of purification and high throughput.

Multi-Step Solution Synthesis via Ortho-Lithiation and Nucleophilic Coupling

A more complex, but highly efficient, method involves:

- Sulfur-directed ortho-lithiation of 2-chlorothiazole derivatives.

- Nucleophilic coupling with isocyanates to form carboxamide intermediates.

- Protection of amide nitrogen groups with 4-methoxybenzyl chloride (PMB protection).

- Further coupling with amines such as 4-amino-6-chloro-2-methylpyrimidine.

- Deprotection and final coupling with 2-aminoethyl-containing moieties.

This method was successfully applied in the synthesis of related biologically active compounds such as dasatinib, demonstrating high yields and selectivity.

Amide Coupling via Carbodiimide-Mediated Reactions

The carboxamide bond formation between the thiazole-5-carboxylic acid (or its derivatives) and 2-aminoethylamine is commonly achieved by:

- Activating the carboxylic acid with coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt).

- Use of bases like N,N-diisopropylethylamine (DIPEA) to facilitate coupling.

- Reaction performed in solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

This classic peptide coupling approach provides good yields and is widely used for amide bond formation in thiazole derivatives.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Thiourea Cyclization with Halogenation | Halogenation of β-ethoxyacrylamides; cyclization with thiourea in acid | Mild conditions; avoids protecting groups; good yields | Requires halogenation step; acid-sensitive substrates may be limited |

| Solid-Phase Synthesis | Resin-bound synthesis; reductive amination; cyclization; cleavage | High throughput; easy purification; suitable for libraries | Requires specialized resin and equipment; scale-up may be challenging |

| Ortho-Lithiation and Nucleophilic Coupling | Directed lithiation; isocyanate coupling; protection/deprotection steps | High selectivity; suitable for complex molecules | Multi-step; sensitive to moisture and air; requires low temperature |

| Carbodiimide-Mediated Amide Coupling | Activation of acid with EDCI/HOBt; coupling with amines | Simple; widely used; good yields | Side reactions possible; requires purification |

Detailed Experimental Considerations

- Solvents: Common solvents include formic acid, acetic acid, propionic acid, trifluoroacetic acid for cyclization; dichloromethane and DMF for coupling reactions; dioxane and water mixtures for halogenation steps.

- Bases: Sodium or potassium salts of C1-C6 alkanols (e.g., sodium methanolate), tertiary amines (e.g., DIPEA), and sodium tert-butoxide are frequently used.

- Halogenating Agents: N-bromosuccinimide (NBS) and N-halohydantoins are preferred for selective bromination.

- Temperature: Cyclization reactions typically proceed at room temperature or mild heating; ortho-lithiation requires low temperatures (e.g., -78 °C).

- Protecting Groups: PMB (4-methoxybenzyl) protection is used to protect amide nitrogens during multi-step syntheses.

- Yields: Reported yields for key steps range from 74% to 95% for halogenation and cyclization, and 86%-91% for coupling steps.

Summary Table of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation of β-ethoxyacrylamide | NBS, water/dioxane, room temp | Dioxane/water | ~74 | Selective α-bromination |

| Cyclization with Thiourea | Thiourea, HCl, heating | Formic/Acetic acid or TFA | ~95 | Formation of thiazole ring |

| Amide Coupling | EDCI, HOBt, DIPEA | DCM or DMF | 86-91 | Coupling with 2-aminoethylamine |

| Ortho-Lithiation | n-BuLi, low temp (-78 °C), sulfur-directed | THF | High | Lithiation for regioselective substitution |

| Protection/Deprotection | PMB-Cl, NaH for protection; acidic conditions for deprotection | DCM, various solvents | High | Protects amide nitrogen during synthesis |

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions, primarily targeting the sulfur atom or conjugated double bonds.

Mechanistic Insight : Hydrogen peroxide oxidizes the sulfur atom to sulfoxide via electrophilic attack, while permanganate cleaves the methyl group through radical intermediates .

Reduction Reactions

The aminoethyl side chain and carboxamide group participate in reduction reactions.

Limitation : Over-reduction may occur with excess LiAlH₄, leading to ring-opening products.

Nucleophilic Substitution

The primary amine group facilitates nucleophilic substitutions, forming alkylated or acylated derivatives.

Side Reaction : Competing acylation of the thiazole nitrogen is observed under prolonged conditions .

Coordination Chemistry

The compound forms stable complexes with transition metals via its amine and thiazole nitrogen atoms.

Stability : Cu(II) complexes show higher thermodynamic stability (log β = 12.3) than Fe(III) complexes (log β = 9.8) .

Condensation Reactions

The carboxamide group reacts with carbonyl compounds to form hydrazones or Schiff bases.

Industrial-Scale Reaction Optimization

Large-scale synthesis employs flow chemistry to improve efficiency:

| Parameter | Batch Method | Flow Chemistry | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 30 min | 94% reduction |

| Purity | 88% | 99% | Reduced byproduct formation |

| Yield | 72% | 95% | Higher atom economy . |

Degradation Pathways

Hydrolytic and photolytic degradation studies reveal key stability profiles:

Scientific Research Applications

N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide is an organic compound with a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, and a carboxamide functional group. It has a molecular formula of C6H9N3OS and is studied for its pharmacological properties in medicinal chemistry and drug development.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound.

Biological Activity

- Antimicrobial Agent Studies have shown that thiazole derivatives exhibit cytotoxic properties against various cancer cell lines and antibacterial activity against a range of pathogens. The compound's mechanism of action may involve the inhibition of key enzymes or interference with cellular processes essential for pathogen survival.

Interaction studies focus on its binding affinity to various biological targets, such as specific kinases or enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing effective therapeutic agents and predicting potential side effects.

The table below compares this compound with compounds that share structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, carboxamide group | Antimicrobial, anticancer |

| 2-Aminothiazole | Thiazole ring | Kinase inhibition |

| 2-Amino-4-methylthiazole-5-carbohydrazide | Thiazole ring, hydrazide group | Antimicrobial |

| 4-Methylthiazole | Simple thiazole structure | Flavoring agent, some biological activity |

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can lead to the inhibition or activation of these targets, thereby modulating various biological pathways. The thiazole ring contributes to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Selected Thiazole-5-carboxamides

Physicochemical Properties

- Lipophilicity: The 2-aminoethyl group in the target compound may improve water solubility compared to aryl-substituted analogs (e.g., logP of N-(4-fluorophenyl) analog = 2.1 vs. estimated logP ~1.5 for the target compound).

- Thermal Stability: Melting points for aryl-substituted analogs range from 129–131°C (4-fluorophenyl) to higher values for bulkier derivatives, suggesting that flexibility of the aminoethyl group may lower crystallinity .

Challenges and Opportunities

- Bioavailability: Aminoethyl substituents could enhance solubility but may also increase metabolic liability (e.g., oxidation or deamination).

- SAR Gaps : The target compound’s activity profile remains uncharacterized, necessitating further studies to evaluate kinase binding, antimicrobial potency, or anti-inflammatory effects.

Biological Activity

N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiazole ring and carboxamide functional group contributes to its pharmacological properties. The thiazole moiety is known for its role in various biological activities, including anticancer effects and enzyme inhibition.

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

- In vitro Studies : A study highlighted that thiazole derivatives showed promising results against human cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and K562 (leukemia) with varying IC50 values indicating their potency .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| St.2 | MCF7 | 0.06 | DHFR inhibition |

| St.4 | HT29 | 5.56×10^-8 | COX-1 inhibition |

| St.6 | K562 | 0.78 | Apoptosis induction |

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process and are often targeted in cancer therapies:

- COX Inhibition : In a recent study, various thiazole carboxamide derivatives were synthesized and tested for COX inhibition, with some compounds showing significant activity at low concentrations . This suggests that this compound may also possess anti-inflammatory properties.

The biological mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Studies have shown that similar thiazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. The study reported that these compounds exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a thiazole-carboxylic acid derivative with a substituted amine. For example:

- Step 1: Prepare the thiazole-carboxylic acid intermediate (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid) via cyclization of thiourea derivatives with α-haloketones .

- Step 2: Activate the carboxylic acid using coupling agents like EDCI/HOBt or convert it to an acid chloride for amide bond formation with 1,2-diaminoethane.

- Step 3: Purify the product via column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH) and confirm purity using HPLC (≥98%) .

- Key Parameters: Optimize reaction temperature (e.g., reflux in acetonitrile) and stoichiometry to improve yields (reported 49–74% for analogous compounds) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- 1H/13C NMR: Confirm the thiazole ring protons (δ 8.77 ppm for C5-H) and methyl groups (δ 2.41 ppm for CH₃). The amine protons (NH) typically appear as broad singlets (δ 9.89 ppm) .

- LCMS: Use ESI-MS to verify the molecular ion peak (e.g., m/z 237.3 [M+H]+ for similar derivatives) .

- IR Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Elemental Analysis: Validate C, H, N, S content to confirm stoichiometry .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Thiazole-carboxamide derivatives exhibit:

- Enzyme Inhibition: Potent activity against kinases (e.g., Src/Abl) via competitive binding to ATP pockets. Assay using kinase inhibition ELISA or fluorescence polarization .

- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 2 µg/mL reported for analogs) .

- Neurological Applications: mGluR5 antagonism (IC₅₀ < 100 nM) measured via calcium flux assays in HEK293 cells .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability: Standardize conditions (e.g., cell line, ATP concentration for kinase assays). For example, IC₅₀ values for Src inhibition vary with ATP levels (1–10 µM) .

- Structural Analogues: Compare substituent effects. Fluorophenyl vs. aminothiazole groups alter solubility and target affinity .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to identify binding pose discrepancies or off-target interactions .

Advanced: How can solubility and bioavailability be optimized for in vivo studies?

Methodological Answer:

- Derivatization: Introduce hydrophilic groups (e.g., PEGylation or hydroxylation) at the amine or thiazole positions .

- Salt Formation: Use hydrochloride salts (e.g., dihydrochloride derivatives) to enhance aqueous solubility (reported for mGluR5 antagonists) .

- Formulation: Employ nanoemulsions or liposomal encapsulation. TGA-DSC data (e.g., decomposition at >300°C) can guide excipient selection .

Advanced: What computational strategies support target interaction studies?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., Abl1 PDB: 2HYY). Focus on hydrogen bonding with backbone residues (e.g., Glu286) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Advanced: How to assess thermal stability for formulation development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.